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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

Get Quote

Basic Compound Information & Handling

For quick reference, here are the key identifiers and handling information for 4-Chloro-3-sulfamoylbenzoic

acid (CSBA).

Property Specification

CAS RN 1205-30-7 [1] [2]

Molecular Formula C₇H₆ClNO₄S [2]

Molecular Weight 235.64 g/mol [2]

Purity >98.0% (HPLC) [2]

Appearance White to almost white powder to crystal [2]

Melting Point 256-258 °C (lit. [1]); 261 °C (ref. [2])

Storage Room temperature (recommended in a cool and dark place,
<15°C) [2]
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Property Specification

Personal Protective Equipment
(PPE)

Wear dust mask type N95 (US), eyeshields, and gloves [1].

Synthesis & Key Experimental Protocols

4-Chloro-3-sulfamoylbenzoic acid is often not the final target but a crucial key intermediate in

synthesizing more complex molecules, such as pharmaceuticals and inhibitors [3] [4]. The workflow below

summarizes its role in a multi-step synthesis process.

Start Synthesis Planning

Acquire or Synthesize
4-Chloro-3-sulfamoylbenzoic Acid

Functionalize the Carboxylic Acid Group

Perform Aromatic Nucleophilic
Substitution at C4 Chloro Site

Purify and Isolate
Final Compound

Characterize Final Product
(SCXRD, FT-IR, NMR, HPLC)
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Here are the detailed experimental methodologies for its synthesis and functionalization, as cited in recent

literature.

Protocol 1: Esterification to Methyl 4-Chloro-3-
sulfamoylbenzoate [3]

This protocol is used to protect the carboxylic acid group for subsequent reactions.

Objective: To synthesize the methyl ester derivative.
Reagents: 4-Chloro-3-sulfamoylbenzoic acid, Methanol, Sulfuric acid (catalytic amount).

Procedure:
Add the acid starting material to methanol.

Add a catalytic amount of sulfuric acid.
Reflux the reaction mixture.

Monitor reaction completion by TLC or HPLC.
Upon completion, concentrate the mixture and purify the ester.

Protocol 2: Amidation to 4-Chloro-3-sulfamoylbenzamide [3]

This protocol creates a benzamide derivative, a common pharmacophore.

Objective: To synthesize the primary amide derivative.

Reagents: 4-Chloro-3-sulfamoylbenzoic acid, Thionyl chloride, Toluene, Ammonia source.
Procedure:

Reflux the acid with thionyl chloride in toluene to form the acyl chloride intermediate.
Subsequently, treat the intermediate with an excess of an appropriate amine, which acts as

both a reactant and a base.
Isolate and purify the resulting amide.

Protocol 3: Aromatic Nucleophilic Substitution [3]

This is a key step to diversify the structure at the C4 position.

Objective: To substitute the chlorine atom with various thiols.
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Reagents: 4-Chloro-3-sulfamoylbenzoic acid (or its ester/amide), various thiols, Potassium

carbonate, Dimethylformamide (DMF).
Procedure:

Dissolve the chloro-substituted starting material and the desired thiol in anhydrous DMF under
an inert atmosphere.

Add potassium carbonate as a base.
Stir the reaction mixture at room temperature or elevated temperature as needed.

After completion, work up the reaction and purify the product to obtain the 4-sulfanyl-substituted
derivative.

Troubleshooting FAQs & Data Interpretation

This section addresses potential challenges during experimentation with 4-Chloro-3-sulfamoylbenzoic acid.

FAQ 1: How can I confirm the identity and purity of my
compound?

Proper characterization is critical. The following table summarizes the key techniques and their expected

outcomes as reported in the literature.

Analytical
Technique

Experimental Details & Key Findings Utility in Troubleshooting

Single-Crystal X-
ray Diffraction
(SCXRD)

Revealed supramolecular aggregation
via N-H⋯O and O-H⋯O hydrogen

bonds in the crystal lattice [5].

Confirms 3D molecular structure and
intermolecular interactions. Essential

for definitive identification.

FT-IR & FT-Raman
Spectroscopy

Experimental spectra matched well with

DFT computational studies. Key
signatures were identified for functional

groups [5].

Validates presence of functional

groups (e.g., -SO₂NH₂, -COOH). Use
to detect incorrect functionalization.

NMR Spectroscopy Used to confirm the structure of

synthesized derivatives [3].

Standard method for confirming

molecular structure and purity in
solution.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s591199?utm_src=pdf-body
https://www.smolecule.com/products/s591199?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0022286019312852
https://www.sciencedirect.com/science/article/abs/pii/S0022286019312852
https://pmc.ncbi.nlm.nih.gov/articles/PMC12406193/
https://www.smolecule.com/products/s591199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Analytical
Technique

Experimental Details & Key Findings Utility in Troubleshooting

HPLC Purity specified as >98.0% (HPLC) [2].

Used to quantify the compound as an
impurity in pharmaceutical formulations

[1].

Primary method for assessing

chemical purity and quantifying
impurities.

FAQ 2: The solubility of my compound is very low. What can I
do?

Problem: Low solubility in common solvents can hinder reactions and purification.

Solution:
Use Polar Aprotic Solvents: The synthesis protocols successfully use solvents like

Dimethylformamide (DMF) for nucleophilic substitution reactions [3].
Form a Salt or Derivative: The core problem may be the free acid. Converting it to a more

soluble salt (e.g., sodium salt) or a protected ester [3] for subsequent reactions can improve
processability.

Consider Cocrystal Engineering: While not reported for this specific acid, pharmaceutical
cocrystals are a recognized strategy to improve the solubility and bioavailability of poorly

soluble drugs [6]. This could be an area for further investigation.

FAQ 3: What are the main safety considerations when handling
this compound?

Hazard Information: The compound is classified as causing skin irritation (H315) and serious eye
irritation (H319) [2].

Precautions:
Personal Protective Equipment (PPE): Always wear appropriate gloves, eyeshields, and a

dust mask (N95 type is suggested) [1].
Handling: Avoid creating dust. Use adequate ventilation.

First Aid: If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty
of water [2].
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Application Notes for Research

Understanding the compound's applications can guide your experimental design.

Pharmaceutical Intermediate: It is a key precursor for the synthesis of indapamide, an

antihypertensive drug [4] [7] [1], and for a novel series of high-affinity carbonic anhydrase inhibitors
with potential anticancer properties [3].

Material Science: Recent research shows its derivatives can be used as molecular additives to
regulate the dipole moment, improving the reproducibility and stability of perovskite solar cells [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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